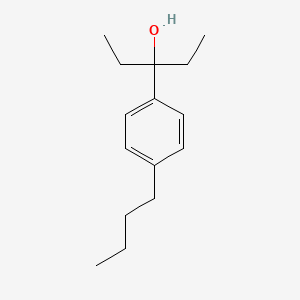

3-(4-Butylphenyl)pentan-3-ol

Description

Contextualization within Tertiary Alcohol Chemistry

Tertiary alcohols are organic compounds where the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. This structural arrangement confers distinct properties upon them compared to primary and secondary alcohols.

A key characteristic of tertiary alcohols is their resistance to oxidation under standard conditions. Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group in a tertiary alcohol lacks a hydrogen atom. This absence of a C-H bond at the carbinol carbon prevents the typical oxidation reactions that convert primary alcohols to aldehydes and carboxylic acids, and secondary alcohols to ketones.

However, tertiary alcohols readily undergo dehydration reactions, typically in the presence of an acid catalyst, to form alkenes. This reactivity is attributed to the stability of the tertiary carbocation intermediate that forms upon protonation of the hydroxyl group and subsequent loss of water. The steric hindrance around the hydroxyl group in tertiary alcohols also influences their reactivity, for instance, making them less susceptible to nucleophilic substitution reactions compared to their primary and secondary counterparts.

The synthesis of tertiary alcohols can be achieved through various methods, with the Grignard reaction being a classic and versatile approach. This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. For a symmetrically substituted tertiary alcohol like 3-(4-Butylphenyl)pentan-3-ol, one potential synthetic route would involve the reaction of an appropriate Grignard reagent with a ketone. For instance, the reaction of ethyl magnesium bromide with 4-butylacetophenone or the reaction of 4-butylphenyl magnesium bromide with pentan-3-one could theoretically yield the desired product. A study on the synthesis of the related compound, 3-(3-chlorophenyl)pentan-3-ol, utilized the reaction of 3-chlorobenzonitrile (B1581422) with ethylmagnesium bromide. nih.gov

Table 1: General Properties of Tertiary Alcohols

| Property | Description |

| Oxidation | Resistant to oxidation due to the lack of a hydrogen atom on the carbinol carbon. |

| Dehydration | Readily undergo dehydration to form alkenes via a stable tertiary carbocation intermediate. |

| Nucleophilic Substitution | Generally less reactive than primary and secondary alcohols due to steric hindrance. |

| Synthesis | Commonly synthesized via the reaction of Grignard reagents with ketones. |

Significance of Aryl-Substituted Tertiary Alcohols in Organic Synthesis

The presence of an aryl group attached to the tertiary carbinol center, as seen in this compound, introduces further dimensions to its chemical behavior and utility in organic synthesis. Aryl-substituted tertiary alcohols are valuable intermediates in the construction of complex organic molecules.

The aromatic ring can influence the reactivity of the alcohol through electronic effects (inductive and resonance effects) and can also serve as a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. For example, the butyl group on the phenyl ring of this compound could potentially be modified, or the ring itself could undergo further substitution.

Aryl-substituted tertiary alcohols can participate in a variety of transformations. For instance, they can be used in Friedel-Crafts-type reactions. Research has shown that tertiary benzylic alcohols can be activated and subsequently alkylated, providing access to sterically hindered aromatic compounds. nih.gov Furthermore, palladium-catalyzed reactions involving aryl-substituted tertiary alcohols have been explored for the formation of carbon-carbon and carbon-heteroatom bonds.

The synthesis of various aryl-substituted tertiary alcohols has been reported in the literature, often highlighting their potential as precursors to other valuable compounds. For example, a range of m-substituted tertiary benzylic alcohols have been synthesized and used to prepare m-tert-alkylbenzenes. nih.gov

Overview of Current Research Trajectories Involving Structurally Related Compounds

While direct academic studies on this compound are not abundant, research on structurally similar molecules provides insights into potential areas of investigation. The primary areas of interest for compounds of this class include their application in materials science, medicinal chemistry, and as intermediates in the synthesis of novel organic structures.

For instance, the structural motif of a tertiary alcohol connected to a substituted phenyl ring is found in various biologically active molecules. The specific nature of the aryl substituent and the alkyl groups on the carbinol carbon can significantly impact the biological properties. Research into aryl-substituted alcohols has explored their potential as antimicrobial and anticancer agents.

In the realm of materials science, the properties of polymers and liquid crystals can be fine-tuned by incorporating specific molecular structures. The rigid aromatic core combined with the flexible alkyl chains in this compound could impart interesting properties to new materials.

Furthermore, the development of novel synthetic methodologies continues to be a major driver of chemical research. Aryl-substituted tertiary alcohols serve as important substrates for testing and developing new catalytic systems and reaction pathways. For example, recent research has focused on the homologation of aryl ketones to produce long-chain ketones and aldehydes, a process that can involve intermediates structurally related to this compound. nih.gov

Table 2: Spectroscopic Data for an Analogous Compound: 3-(3-chlorophenyl)pentan-3-ol nih.gov

| Spectroscopic Technique | Data |

| ¹H NMR (500 MHz, CD₂Cl₂) | δ 7.32 (t, J = 2.1 Hz, 1H), 7.19 (t, J = 7.4 Hz, 1H), 7.16 (dt, J = 7.8, 1.6 Hz, 1H), 7.12 (m, 1H), 2.10 (s, 1H), 1.83 (q, J = 7.4 Hz, 4H), 0.81 (t, J = 7.4 Hz, 6H) |

| ¹³C NMR (125 MHz, CD₂Cl₂) | δ 149.9, 134.4, 129.8, 127.8, 126.1, 124.2, 78.0, 34.5, 8.4 |

This data for a closely related chloro-substituted analogue provides a reasonable expectation for the types of signals that would be observed for this compound, with expected shifts due to the difference in the electronic nature and position of the substituent on the phenyl ring.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-butylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-7-8-13-9-11-14(12-10-13)15(16,5-2)6-3/h9-12,16H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSITHJJSYEJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(CC)(CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Formation Reactions

The most common method for synthesizing tertiary alcohols like 3-(4-butylphenyl)pentan-3-ol is the Grignard reaction. pearson.comkhanacademy.orgorganic-chemistry.org This reaction involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone or ester. libretexts.orgmasterorganicchemistry.comyoutube.com

For this compound, two primary Grignard routes are plausible:

Route A: The reaction of 4-butylphenylmagnesium bromide with pentan-3-one.

Route B: The reaction of ethylmagnesium bromide with 1-(4-butylphenyl)propan-1-one (B2927192).

The mechanism for the Grignard reaction is generally understood to proceed through a nucleophilic addition pathway. organic-chemistry.orglibretexts.org The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the ketone. youtube.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate. libretexts.org A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. libretexts.orglibretexts.org

While the nucleophilic addition is the widely accepted mechanism, sterically hindered substrates may react via a single electron transfer (SET) mechanism. organic-chemistry.org

Table 1: Plausible Grignard Synthesis Routes for this compound

| Route | Ketone | Grignard Reagent |

| A | Pentan-3-one | 4-butylphenylmagnesium bromide |

| B | 1-(4-butylphenyl)propan-1-one | Ethylmagnesium bromide |

Catalytic Cycle Analysis in Related Transformations

While the classic Grignard reaction is stoichiometric, catalytic methods for the synthesis of tertiary alcohols are an area of active research. These methods often aim to improve efficiency and selectivity. For instance, a one-pot catalytic method for synthesizing tertiary alcohols has been developed using AlCl₃, aryl olefins, and ketones in the presence of a Cp₂TiCl₂ catalyst. mdpi.com

A general catalytic cycle for such a transformation can be proposed. The cycle would likely involve the following key steps:

Activation: The catalyst activates the substrates, for example, by coordinating to the ketone to increase its electrophilicity.

Carbon-Carbon Bond Formation: The nucleophile (derived from the aryl olefin and AlCl₃ in the example above) adds to the activated ketone.

Product Formation: The intermediate undergoes hydrolysis or another step to release the tertiary alcohol product.

Catalyst Regeneration: The catalyst is regenerated to participate in another cycle.

The use of catalysts can be particularly important in asymmetric synthesis to control the stereochemistry of the product.

Intermediate Characterization and Kinetic Studies in Complex Reaction Sequences

The primary intermediate in the Grignard synthesis of this compound is the magnesium alkoxide formed after the nucleophilic attack. libretexts.org This intermediate is stable until it is protonated during the acidic workup.

Kinetic studies of Grignard reactions are complex due to the highly reactive nature of the Grignard reagent and the potential for side reactions. The reaction is typically very fast. Factors that can influence the kinetics include the solvent, the concentration of the reagents, and the presence of any impurities.

In more complex reaction sequences leading to tertiary alcohols, other intermediates may be formed. For example, in syntheses starting from esters, a ketone is formed as an intermediate after the first addition of the Grignard reagent. masterorganicchemistry.com This intermediate ketone then rapidly reacts with a second equivalent of the Grignard reagent. masterorganicchemistry.com

Stereochemical Control and Reaction Dynamics in Asymmetric Syntheses

While this compound itself is achiral, the principles of stereochemical control are vital for the synthesis of related chiral tertiary alcohols. chinesechemsoc.orgthieme-connect.dersc.org Achieving high levels of enantioselectivity in the synthesis of tertiary alcohols is challenging due to the steric hindrance around the prochiral carbon center. chinesechemsoc.org

Asymmetric synthesis of chiral tertiary alcohols can be achieved using several strategies:

Chiral Auxiliaries: A chiral auxiliary can be attached to the ketone, which directs the attack of the nucleophile to one face of the carbonyl group. nih.gov

Chiral Catalysts: A chiral catalyst can be used to create a chiral environment around the reacting molecules, favoring the formation of one enantiomer. nih.gov

Chiral Reagents: The nucleophile itself can be chiral.

The dynamics of these reactions are often studied to understand how the stereochemical outcome is determined. The transition state geometry plays a crucial role in controlling the stereoselectivity.

Table 2: Strategies for Asymmetric Synthesis of Chiral Tertiary Alcohols

| Strategy | Description | Example |

| Chiral Auxiliary | A removable chiral group attached to the substrate directs the stereochemical outcome. | Use of a sulfoxide (B87167) chiral auxiliary. nih.gov |

| Chiral Catalyst | A small amount of a chiral substance accelerates the reaction to form one enantiomer preferentially. | Jacobsen's (salen)AlCl catalyst for cyanosilylation. chinesechemsoc.org |

| Chiral Reagent | A stoichiometric chiral reagent is used to introduce chirality. | Asymmetric crotylboration using a chiral boronate reagent. nih.govnih.gov |

Computational Probing of Reaction Pathways and Energy Landscapes

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. psu.edu Methods like Density Functional Theory (DFT) can be used to model reaction pathways and calculate the energies of reactants, intermediates, transition states, and products. nih.govrsc.org

For the formation of this compound via the Grignard reaction, computational studies can:

Elucidate the structure of the transition state for the nucleophilic addition.

Calculate the activation energy of the reaction, providing insight into the reaction kinetics.

Model the role of the solvent in the reaction mechanism.

In asymmetric variants, explain the origin of stereoselectivity by comparing the energies of the transition states leading to different stereoisomers. nih.gov

These computational models help to provide a detailed, atom-level understanding of the reaction mechanism and can be used to predict the outcomes of new reactions and to design more efficient synthetic routes. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the carbon-hydrogen framework of 3-(4-Butylphenyl)pentan-3-ol. Through various NMR experiments, a complete picture of the molecule's structure can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic butyl chain, the ethyl groups attached to the carbinol carbon, and the hydroxyl proton.

Protons directly attached to the aromatic ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm. libretexts.org For a para-substituted benzene (B151609) ring like the one in this compound, the aromatic protons are expected to appear as two distinct doublets due to symmetry. libretexts.org Protons on carbons adjacent to the aromatic ring, known as benzylic protons, are deshielded and typically resonate in the 2.0-3.0 ppm range. libretexts.org The protons of the ethyl groups and the remainder of the butyl chain will appear in the upfield aliphatic region. The single hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to alkyl) | ~ 7.1-7.3 | Doublet (d) | 2H |

| Aromatic (meta to alkyl) | ~ 7.0-7.2 | Doublet (d) | 2H |

| Butyl (Benzylic -CH₂) | ~ 2.6 | Triplet (t) | 2H |

| Ethyl (-CH₂) | ~ 1.8 | Quartet (q) | 4H |

| Butyl (-CH₂) | ~ 1.6 | Multiplet (m) | 2H |

| Butyl (-CH₂) | ~ 1.3 | Multiplet (m) | 2H |

| Butyl (-CH₃) | ~ 0.9 | Triplet (t) | 3H |

| Ethyl (-CH₃) | ~ 0.8 | Triplet (t) | 6H |

| Hydroxyl (-OH) | Variable (e.g., 1.5-2.5) | Singlet (s, broad) | 1H |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the number of distinct carbon environments.

For this compound, the aromatic carbons resonate in the 120-150 ppm region. libretexts.org Due to the molecule's symmetry (assuming free rotation of the phenyl ring), the para-substituted ring will show four distinct aromatic carbon signals. libretexts.org The carbon atom bonded to the hydroxyl group (the tertiary carbinol carbon) is significantly deshielded by the electronegative oxygen and is expected to appear in the 50-80 ppm range. openstax.org The remaining aliphatic carbons of the butyl and ethyl groups will appear in the upfield region, typically below 40 ppm. docbrown.info

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-quaternary, attached to pentanol) | ~ 145 |

| Aromatic (C-quaternary, attached to butyl) | ~ 140 |

| Aromatic (CH, ortho to butyl) | ~ 128 |

| Aromatic (CH, meta to butyl) | ~ 126 |

| Carbinol Carbon (C-OH) | ~ 78 |

| Butyl (Benzylic -CH₂) | ~ 35 |

| Ethyl (-CH₂) | ~ 33 |

| Butyl (-CH₂) | ~ 34 |

| Butyl (-CH₂) | ~ 22 |

| Butyl (-CH₃) | ~ 14 |

| Ethyl (-CH₃) | ~ 8 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, multidimensional NMR techniques are employed. researchgate.net These experiments reveal correlations between nuclei, confirming the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the adjacent methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons within the ethyl groups, as well as between the adjacent methylene groups of the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu It is highly effective for assigning which proton signal corresponds to which carbon signal, for example, linking the benzylic proton signals around 2.6 ppm to the benzylic carbon signal around 35 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds (and sometimes four). columbia.edu This is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the benzylic protons of the butyl group to the quaternary aromatic carbon attached to the pentanol (B124592) group, and from the methylene protons of the ethyl groups to the tertiary carbinol carbon, thus confirming the connectivity of the major structural units.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl group, the aromatic ring, and the aliphatic chains.

The most prominent feature for an alcohol is the O-H stretching vibration, which appears as a strong, broad band in the 3200-3500 cm⁻¹ region due to intermolecular hydrogen bonding. orgchemboulder.comlibretexts.org The C-O stretching vibration of a tertiary alcohol is also characteristic, typically appearing as a strong band around 1150 cm⁻¹. quimicaorganica.org The aromatic ring gives rise to several signals, including aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The aliphatic C-H stretching vibrations from the butyl and ethyl groups are expected just below 3000 cm⁻¹. wpmucdn.com For para-substituted rings, a C-H out-of-plane bending peak is expected in the 860-790 cm⁻¹ range. spectroscopyonline.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (H-bonded) | Tertiary Alcohol | 3200 - 3500 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Tertiary Alcohol | ~ 1150 | Strong |

| C-H Out-of-Plane Bend | Para-substituted Aromatic | 790 - 860 | Strong |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of alkylbenzenes. researchgate.net The spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Key signals include the ring breathing mode, which is often very intense in the Raman spectrum of benzene derivatives. Bands related to the C-C skeletal vibrations of the alkyl chains and C-H bending modes would also be present. rsc.org Strong Raman activity is often observed for low-frequency modes in alkylbenzenes, which can be attributed to stereo-specific σ–π interactions between the alkyl chain and the benzene ring. researchgate.net

| Compound Name |

|---|

| This compound |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the electronic transitions within a molecule, particularly the π→π* transitions in aromatic systems. ijermt.org The UV spectrum of benzene, the core aromatic moiety in this compound, exhibits three characteristic absorption bands originating from π→π* transitions, with a secondary band appearing around 256 nm. spcmc.ac.inquimicaorganica.org

When substituents are added to the benzene ring, these absorption bands can shift to longer wavelengths (a bathochromic or red shift). up.ac.za The butyl group at the para position of the phenyl ring in this compound is an alkyl group, which acts as a weak electron-donating group. This substitution is known to cause a bathochromic shift of the benzene absorption bands. spcmc.ac.in This effect is attributed to hyperconjugation, where the σ electrons of the alkyl C-H bonds interact with the π system of the ring. spcmc.ac.in Therefore, the UV-Vis spectrum of this compound is expected to show absorptions at wavelengths slightly longer than those of unsubstituted benzene.

Table 1: Predicted UV-Vis Absorption Data for the Aromatic Moiety in this compound

| Transition Type | Typical Benzene λmax (nm) | Expected Shift for Alkylbenzene | Predicted λmax Range (nm) for this compound |

|---|---|---|---|

| π→π* (E2-band) | ~204 | Bathochromic | 205–220 |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. quizlet.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C15H24O. HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The theoretical monoisotopic mass of this compound is 220.182715385 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the molecular formula of the compound. mdpi.com

In mass spectrometry, the molecular ion (the intact molecule with one electron removed) can undergo fragmentation, breaking into smaller, charged fragments and neutral pieces. The resulting pattern of fragments provides valuable structural information. chemguide.co.uk

For this compound, several key fragmentation pathways are expected:

Molecular Ion (M+): The presence of the stable aromatic ring suggests that the molecular ion peak should be observable, though it may be weak, a common characteristic for tertiary alcohols. whitman.eduwhitman.educhemistrynotmystery.com

Loss of Water ([M-18]+): Alcohols frequently undergo dehydration, leading to a peak corresponding to the loss of a water molecule (18 Da). chemistrynotmystery.comlibretexts.orglibretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom is a dominant fragmentation pathway for alcohols. chemistrynotmystery.comlibretexts.org For this tertiary alcohol, the loss of an ethyl radical (•CH2CH3, 29 Da) would result in a stable, resonance-stabilized oxonium ion. This is often a prominent peak.

Benzylic-type Cleavage: The bond between the tertiary carbon and the phenyl ring can cleave. Fragmentation can also occur within the butyl side chain. A common fragmentation for alkyl-substituted benzenes involves rearrangement to form a tropylium (B1234903) ion (m/z 91), although substitution patterns can alter this. whitman.eduyoutube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Lost Fragment | Identity of Detected Ion | Fragmentation Pathway |

|---|---|---|---|

| 220 | - | [C15H24O]+• (Molecular Ion) | Electron Ionization |

| 202 | H2O | [C15H22]+• | Dehydration |

| 191 | •C2H5 | [C13H19O]+ | Alpha-cleavage |

| 163 | •C4H9 (butyl from phenyl) | [C11H15O]+ | Benzylic-type cleavage |

| 147 | •C5H11 (pentyl group) | [C10H11O]+ | Cleavage at tertiary carbon |

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, the technique is routinely applied to its analogues, such as other phenyl-substituted alcohols or complex organic molecules. nih.govresearchgate.net

For a crystalline analogue, single-crystal X-ray diffraction would provide unambiguous data on:

Molecular Conformation: The exact spatial orientation of the butylphenyl group relative to the pentanol moiety.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds involving the hydroxyl group and potential C–H···π interactions with the aromatic ring. mdpi.com

This technique provides an unparalleled level of structural detail, confirming connectivity and stereochemistry in the solid state. nih.gov

Other Advanced Spectroscopic Techniques for Characterization of Related Compounds

Beyond UV-Vis and Mass Spectrometry, a suite of other advanced spectroscopic methods is essential for the full characterization of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. sustainability-directory.com

¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. One would expect to see distinct signals for the aromatic protons, the different CH2 and CH3 groups of the butyl and ethyl substituents, and the hydroxyl proton.

¹³C NMR: Would show signals for each unique carbon atom in the molecule, with characteristic chemical shifts for aromatic, aliphatic (sp³), and alcohol-bearing (C-O) carbons. youtube.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH2, and CH3 carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. solubilityofthings.comlongdom.org For a compound like this compound, the IR spectrum would be expected to show:

A broad O–H stretching band around 3200–3600 cm⁻¹ for the alcohol group.

C–H stretching bands just below 3000 cm⁻¹ for the sp³-hybridized carbons of the alkyl groups.

Aromatic C–H stretching bands just above 3000 cm⁻¹.

Aromatic C=C stretching bands in the 1450–1600 cm⁻¹ region.

A C–O stretching band around 1000–1200 cm⁻¹.

Raman Spectroscopy: This technique provides information on molecular vibrations and is complementary to IR spectroscopy. sustainability-directory.comlongdom.org It is particularly sensitive to non-polar bonds and can be useful for analyzing the skeletal vibrations of the aromatic ring and alkyl chains.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying chemical species that possess one or more unpaired electrons. Such species include free radicals, radical ions, and transition metal complexes. The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it involves the excitation of electron spins rather than the spins of atomic nuclei. In the presence of an external magnetic field, the magnetic moments of unpaired electrons align either parallel or anti-parallel to the field, creating distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels, giving rise to an ESR spectrum.

Theoretical Application to this compound:

The direct analysis of this compound by ESR spectroscopy is not feasible as the molecule in its ground state is a stable, diamagnetic compound with all its electrons paired. Therefore, it does not inherently produce an ESR signal. However, ESR could be employed to study radical species derived from this compound under specific conditions, such as:

Irradiation Studies: Exposure of this compound to ionizing radiation (e.g., UV or X-rays) could lead to the formation of free radicals. ESR spectroscopy would be instrumental in detecting and identifying these transient radical species. For instance, the homolytic cleavage of a C-H or C-C bond could generate carbon-centered radicals, whose ESR spectra would provide information about their electronic structure and environment.

Oxidation Studies: Chemical or electrochemical oxidation of the compound could potentially generate radical cations. The resulting ESR spectrum would be characterized by hyperfine coupling to the magnetic nuclei (¹H and ¹³C) within the radical, offering insights into the distribution of the unpaired electron's spin density across the molecule.

Hypothetical ESR Data:

If a radical were generated from this compound, the ESR spectrum would exhibit hyperfine splitting patterns. The following table illustrates a hypothetical set of hyperfine coupling constants for a radical cation of the compound.

| Nucleus | Number of Equivalent Nuclei | Hypothetical Hyperfine Coupling Constant (Gauss) |

| Aromatic Protons (ortho to butyl group) | 2 | 3.5 |

| Aromatic Protons (meta to butyl group) | 2 | 1.2 |

| Methylene Protons (α to aromatic ring) | 2 | 5.0 |

| Methyl Protons (terminal on butyl group) | 3 | 0.8 |

This table presents hypothetical data for illustrative purposes.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS)

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a hybrid analytical technique that couples the separation power of gas chromatography with the rapid, gas-phase separation provided by ion mobility spectrometry. In this technique, a sample is first vaporized and separated into its constituent volatile and semi-volatile compounds by the GC column based on their boiling points and interactions with the stationary phase. As the compounds elute from the GC, they are ionized and introduced into the IMS drift tube. Inside the drift tube, under the influence of a weak electric field, the ions are separated based on their size, shape, and charge, a property known as ion mobility. This results in a two-dimensional separation, providing enhanced selectivity and peak capacity compared to either technique alone.

Theoretical Application to this compound:

GC-IMS would be a valuable tool for the analysis of this compound, particularly in complex matrices.

Purity Analysis: The technique could be used to assess the purity of a sample of this compound. The GC dimension would separate the target compound from any impurities, while the IMS dimension would provide an additional layer of separation, helping to resolve co-eluting species.

Isomer Differentiation: In cases where isomeric impurities are present, the differences in their ion mobility (due to different shapes) could allow for their separation and identification, even if they are not fully resolved by the GC column.

Trace Analysis: The high sensitivity of GC-IMS makes it suitable for detecting trace amounts of this compound in various samples, such as environmental or biological matrices.

Expected GC-IMS Data:

A GC-IMS analysis of a pure sample of this compound would be expected to produce a single, well-defined peak in the 2D plot of retention time versus drift time. The table below shows the expected data points for the main compound and a potential isomeric impurity.

| Compound | GC Retention Time (s) | IMS Drift Time (ms) | Collision Cross Section (Ų) |

| This compound | 720 | 12.5 | 150.2 |

| Hypothetical Isomer | 715 | 12.8 | 152.5 |

This table presents expected data based on the principles of the technique.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC–MS)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction and preconcentration of volatile and semi-volatile organic compounds from a sample matrix. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibration period, the fiber is withdrawn and inserted into the injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation. The separated compounds are then detected and identified by a mass spectrometer.

Theoretical Application to this compound:

HS-SPME-GC-MS would be an ideal method for analyzing trace levels of this compound and its related volatile compounds in various matrices, such as packaging materials, consumer products, or environmental samples. nih.gov

Identification of Off-Flavors and Odors: If this compound were a component of a fragrance or a potential off-flavor compound in a product, HS-SPME-GC-MS could be used to identify and quantify its presence. nih.gov The technique is highly sensitive for detecting odor-causing compounds. nih.gov

Analysis of Degradation Products: The method could be employed to study the thermal or oxidative degradation of materials containing this compound. Volatile degradation products could be extracted from the headspace and identified by GC-MS.

Screening for Contaminants: HS-SPME-GC-MS is widely used for screening for volatile organic contaminants in a variety of samples due to its simplicity, speed, and sensitivity.

Illustrative HS-SPME-GC-MS Findings:

A hypothetical study on the volatile compounds released from a polymer containing this compound after thermal stress could yield the following results.

| Compound Identified | Retention Time (min) | Key Mass Fragments (m/z) | Plausible Origin |

| This compound | 15.2 | 220, 205, 163, 135 | Parent Compound |

| 4-Butylaniline | 12.8 | 149, 106, 77 | Degradation Product |

| Butylbenzene | 9.5 | 134, 91 | Degradation Product |

| Pentan-3-one | 4.2 | 86, 57, 29 | Degradation Product |

This table presents illustrative data for a hypothetical research scenario.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 3-(4-butylphenyl)pentan-3-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations offer a powerful lens to inspect the molecule's behavior.

Molecular Geometry Optimization and Electronic Structure Analysis

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation on the potential energy surface. DFT calculations, for instance, can predict bond lengths, bond angles, and dihedral angles. nih.gov For aromatic compounds, these calculations can detail the planarity of the phenyl ring and the orientation of the substituents. nih.gov The electronic structure analysis provides information on the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in predicting the molecule's reactivity.

Table 1: Predicted Geometrical Parameters for a Tertiary Aromatic Alcohol Analog

| Parameter | Predicted Value (DFT) |

| C-O Bond Length | 1.42 Å |

| C-Ph Bond Length | 1.47 Å |

| O-H Bond Length | 0.96 Å |

| C-C-C Angle (central carbon) | ~109.5° |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy and feasibility of a proposed reaction mechanism. researchgate.net For tertiary alcohols, this can include studies on dehydration reactions, esterifications, or nucleophilic substitutions. nih.gov DFT studies can help to visualize the transition state structures and understand the electronic changes that occur throughout the reaction. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation. Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.govmdpi.com Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed, aiding in the assignment of experimental spectral bands to specific molecular vibrations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic barriers between them. This is particularly useful for understanding the flexibility of the butyl chain and the rotational freedom around the various single bonds. Such simulations on short-chain alcohols in aqueous solutions have been used to study their thermodynamic and dynamic properties.

Analysis of Steric Hindrance and its Impact on Molecular Structure and Reactivity

The bulky nature of the butylphenyl and pentan-3-ol groups in this compound creates significant steric hindrance around the tertiary alcohol carbon. Computational methods can quantify this steric hindrance and analyze its effects on the molecule's structure and reactivity. rsc.org For instance, steric maps can be generated to visualize the congested regions of the molecule. This steric bulk can influence the accessibility of the hydroxyl group to reagents, thereby affecting reaction rates and, in some cases, dictating the reaction pathway. nih.govnih.gov In nucleophilic substitution reactions, significant steric hindrance at a tertiary center can retard a concerted SN2 mechanism. nih.gov

Structure-Reactivity Relationship Modeling

Theoretical and computational chemistry studies are pivotal in elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For this compound, such studies would aim to correlate its structural and electronic properties with its behavior in chemical reactions. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling, which seeks to establish a mathematical relationship between chemical structure and a specific activity or property.

While specific, in-depth structure-reactivity modeling studies for this compound are not extensively detailed in publicly available literature, the principles of such analyses can be described. A typical study would involve the calculation of various molecular descriptors for this compound and a series of structurally related analogs. These descriptors, which quantify different aspects of the molecule's topology, geometry, and electronic distribution, would then be used to build a predictive model.

The core of structure-reactivity modeling lies in identifying the key molecular features that govern the reactivity of the compound. For a tertiary alcohol like this compound, reactivity is often centered around the hydroxyl group and its susceptibility to protonation, elimination, or substitution reactions. The electronic environment of the tertiary carbon and the steric hindrance posed by the surrounding alkyl and aryl groups are critical factors.

Computational methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, would be employed to optimize the 3D geometry of the molecule and to compute a range of descriptors. These descriptors can be broadly categorized into:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The distribution of electron density, particularly around the hydroxyl group and the phenyl ring, would significantly influence its reactivity towards electrophiles and nucleophiles.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific sterimol parameters quantify the steric bulk around the reactive center. The two ethyl groups and the 4-butylphenyl group attached to the tertiary carbon create significant steric hindrance, which would modulate the accessibility of the hydroxyl group.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

Once calculated, these descriptors would be used as independent variables in a statistical analysis, such as multiple linear regression or partial least squares, to build a QSAR model. The dependent variable would be an experimental measure of reactivity, such as the rate constant for a specific reaction. A statistically significant QSAR model would provide quantitative insights into how different structural modifications affect reactivity. For instance, such a model could predict how substituting the butyl group with other alkyl chains or introducing substituents on the phenyl ring would alter the reaction rate.

The following table presents some computed molecular properties for this compound, which would serve as foundational data points in any structure-reactivity relationship modeling study.

| Property | Value | Source |

| Molecular Formula | C15H24O | nih.gov |

| Molecular Weight | 220.35 g/mol | nih.gov |

| Exact Mass | 220.182715385 Da | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

| Complexity | 176 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

In a hypothetical QSAR study on a series of analogs of this compound, one might find that the rate of an acid-catalyzed dehydration reaction, for example, is positively correlated with the calculated positive charge on the tertiary carbon and negatively correlated with a steric descriptor for the substituent at the para position of the phenyl ring. This would suggest that electron-donating groups on the phenyl ring that stabilize the resulting carbocation would increase reactivity, while bulkier substituents that hinder the approach of reactants would decrease it. Such models are invaluable for the rational design of new molecules with tailored reactivity.

Research on Industrial Applications and Chemical Processes

Potential Role as a Chemical Intermediate in Complex Organic Syntheses

Tertiary alcohols are valuable intermediates in organic synthesis due to the reactivity of the hydroxyl group and the steric hindrance around the carbinol carbon. In theory, 3-(4-Butylphenyl)pentan-3-ol could serve as a precursor in multi-step syntheses. The hydroxyl group can be a target for substitution or elimination reactions, allowing for the introduction of other functional groups. The bulky nature of the tertiary alkyl group and the substituted phenyl ring could be leveraged to direct the stereochemistry of subsequent reactions or to impart specific physical properties to the final product. However, no specific synthetic pathways in which this compound is explicitly used as an intermediate are documented in readily accessible scientific literature.

Development of Catalytic Processes Utilizing Related Alcohol Structures

The development of catalytic processes involving tertiary alcohols is an active area of research. These processes often focus on the activation of the C-O bond of the alcohol. For compounds structurally similar to this compound, research into catalytic dehydration to form alkenes or catalytic oxidation (though challenging for tertiary alcohols) could be relevant. Furthermore, catalytic methods for the formation of tertiary alcohols, such as the addition of organometallic reagents to ketones, are well-established.

Recent advancements have explored titanocene (B72419) dichloride-catalyzed syntheses of tertiary alcohols from aryl olefins and ketones, which could be a potential route for the production of compounds like this compound mdpi.com. The general reactivity of aryl-substituted tertiary alcohols in the presence of various catalysts is a field of study, but specific catalytic processes developed for or utilizing this compound have not been identified.

Potential Application in the Production of Specialty Chemicals and Functionalized Materials

The structural features of this compound, namely the combination of a hydrophobic butylphenyl group and a polar hydroxyl group, suggest potential, though unconfirmed, applications in the realm of specialty chemicals and functionalized materials. Such amphiphilic characteristics could theoretically be exploited in the formulation of surfactants, emulsifiers, or additives for polymers and coatings. The aromatic ring provides a site for further functionalization, which could lead to the creation of materials with tailored electronic or optical properties. However, there is no direct evidence in the available literature or patent landscape to suggest that this compound is currently used in the production of any specific specialty chemicals or functionalized materials.

Green Chemistry Approaches in Synthesis and Utilization

The principles of green chemistry are increasingly being applied to the synthesis of all classes of chemical compounds, including tertiary alcohols. Research in this area focuses on the use of environmentally benign solvents (such as water), renewable starting materials, and energy-efficient reaction conditions, often facilitated by visible-light photochemistry rsc.orgresearchgate.net. For instance, visible-light-mediated methods have been developed for the synthesis of sterically hindered tertiary alcohols rsc.orgresearchgate.net.

Another green approach involves the use of efficient and reusable catalysts to minimize waste. Tantalum(V) oxide has been investigated as a catalyst for the one-pot Barbier-Grignard reaction to synthesize tertiary alcohols from aromatic acids and aryl bromides sioc-journal.cn. While these green methodologies are applicable to the synthesis of aryl-substituted tertiary alcohols in general, their specific application to the synthesis of this compound has not been documented.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes and Catalytic Systems

The synthesis of tertiary alcohols, such as 3-(4-Butylphenyl)pentan-3-ol, has traditionally been dominated by the addition of organometallic reagents to ketones. A primary route would involve the Grignard reaction between ethylmagnesium bromide and 4-butylacetophenone. However, future research is focused on developing more efficient, selective, and sustainable synthetic methodologies.

Emerging research is exploring novel catalytic systems that can overcome the limitations of classical methods, such as the formation of side products from enolization and reduction. organic-chemistry.org One promising approach is the use of added-metal-free catalytic systems for nucleophilic additions of Grignard reagents. For instance, a system employing tetrabutylammonium chloride (NBu₄Cl) as a catalyst and diglyme (DGDE) as an additive has been shown to enhance the efficiency of addition reactions for a variety of ketones and Grignard reagents. organic-chemistry.org This method minimizes side reactions and could be adapted for a high-yield synthesis of this compound. organic-chemistry.org

Furthermore, the development of catalytic enantioselective methods is a major goal. While challenging for tertiary alcohols due to steric hindrance, new chiral ligands are being designed for this purpose. researchgate.netnih.gov A rationally designed chiral tridentate diamine/phenol ligand has shown broad scope for the asymmetric addition of organomagnesium reagents to ketones, offering a potential pathway to enantiomerically pure forms of this compound. nih.gov Other innovative strategies include polarity-reversal approaches utilizing the organic-chemistry.orgsemanticscholar.org-phospha-Brook rearrangement under Brønsted base catalysis, which could provide alternative disconnections for constructing the target molecule. researchgate.net

| Catalytic System | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Added-Metal-Free (NBu₄Cl/DGDE) | Enhances nucleophilic addition of Grignard reagents. | Reduces side products (enolization, reduction), cost-effective, avoids metal contaminants. | organic-chemistry.org |

| Chiral Tridentate Ligands | Enables enantioselective Grignard addition to ketones. | Access to enantiopure tertiary alcohols. | nih.gov |

| Brønsted Base Catalysis ( organic-chemistry.orgsemanticscholar.org-phospha-Brook rearrangement) | Umpolung (polarity reversal) strategy for tertiary alcohol synthesis. | Novel synthetic disconnection, mild reaction conditions. | researchgate.net |

| Titanocene (B72419) Dichloride (Cp₂TiCl₂) Catalysis | One-pot synthesis from aryl olefins, ketones, and AlCl₃. | Efficient conversion of readily available starting materials. | mdpi.com |

Application of Advanced Characterization Techniques for Complex Structures

While standard techniques like ¹H and ¹³C NMR and mass spectrometry are fundamental for structural confirmation, advanced characterization methods are crucial for a deeper understanding of the properties of this compound, especially in complex environments or as part of larger molecular assemblies.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of all proton and carbon signals, particularly for the butyl and phenyl groups. ipb.pt For potential chiral variants of the molecule, advanced NMR techniques using chiral solvating agents or chiral derivatizing agents could be employed to determine enantiomeric purity.

In mass spectrometry, beyond simple molecular ion determination, fragmentation patterns can provide significant structural information. For alcohols, characteristic fragmentation pathways include alpha cleavage and dehydration. libretexts.org High-resolution mass spectrometry (HRMS) would be vital for confirming the elemental composition with high accuracy. Should this molecule be incorporated into polymeric or biological systems, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) mass spectrometry would be necessary for characterization.

| Technique | Expected Features | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (~7.0-7.5 ppm), butyl chain protons (~0.9-2.6 ppm), ethyl group protons (~0.8-1.8 ppm), broad singlet for OH proton (~2.0-2.5 ppm). | libretexts.org |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), quaternary carbinol carbon (~75-85 ppm), butyl and ethyl carbons (~10-40 ppm). | libretexts.org |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), sp³ C-H stretch (~2900 cm⁻¹), strong C-O stretch (~1000-1200 cm⁻¹). | libretexts.org |

| Mass Spectrometry | Molecular ion peak (M+), fragments corresponding to dehydration (M-18) and alpha-cleavage (loss of an ethyl group). | libretexts.org |

Integration of Computational and Experimental Methodologies for Predictive Design

The synergy between computational chemistry and experimental synthesis is a powerful tool for designing novel molecules and predicting their properties. For this compound, Density Functional Theory (DFT) calculations can provide invaluable insights into its electronic structure, stability, and potential reaction mechanisms. researchgate.netup.pt

DFT studies can be used to model the transition states of synthetic reactions, helping to rationalize the observed selectivity and to design more effective catalysts. researchgate.net For example, computational analysis of the Grignard addition mechanism can elucidate the role of solvents and additives, guiding the optimization of reaction conditions. acs.org Furthermore, theoretical calculations can predict spectroscopic properties like NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.

This integrated approach allows for a predictive design cycle. For instance, if derivatives of this compound are desired for specific applications (e.g., as liquid crystals or bioactive molecules), computational screening can be used to predict the properties of various substituted analogues before committing to their synthesis. This can significantly accelerate the discovery process by prioritizing candidates with the most promising in silico profiles.

| Step | Computational Method | Experimental Action | Objective |

|---|---|---|---|

| 1. Design | Generate virtual library of this compound derivatives. | N/A | Create a diverse set of candidate molecules. |

| 2. Screening | DFT calculations to predict electronic properties, stability, and key physical parameters. | N/A | Prioritize candidates based on desired properties. |

| 3. Synthesis | Model reaction pathways and transition states to identify optimal synthetic routes. | Synthesize prioritized candidate molecules. | Efficiently create target compounds. |

| 4. Validation | Predict NMR, IR, and other spectroscopic data. | Characterize synthesized compounds using advanced spectroscopy. | Confirm structure and compare experimental data with predictions. |

Exploration of Unique Reactivity Profiles and Selectivity in Chemical Transformations

The reactivity of this compound is largely dictated by the tertiary benzylic alcohol functional group. This structure is prone to a variety of chemical transformations, and future research will focus on controlling the selectivity of these reactions to generate valuable new products.

One of the most common reactions for tertiary alcohols is acid-catalyzed dehydration. byjus.com For this compound, this would lead to the formation of a conjugated alkene, 3-(4-butylphenyl)pent-2-ene, likely proceeding through a stable tertiary benzylic carbocation via an E1 mechanism. ucalgary.calibretexts.org Future work could focus on developing catalytic systems that control the regioselectivity of this elimination and prevent polymerization.

Beyond dehydration, the tertiary benzylic position allows for nucleophilic substitution reactions under acidic conditions. researchgate.netcsueastbay.edu Research into Brønsted or Lewis acid-catalyzed reactions could enable the direct conversion of the hydroxyl group into other functionalities, such as azides, ethers, or halides, providing access to a wide range of derivatives. researchgate.netresearchgate.net Another emerging area is the photocatalytic conversion of tertiary alcohols. While often considered inert to oxidation, recent studies have shown that photocatalysis on surfaces like TiO₂ can induce C-C bond cleavage, leading to unexpected disproportionation reactions. nih.gov Exploring such pathways for this compound could unlock novel synthetic transformations.

| Reaction Type | Reagents/Conditions | Expected Product | Mechanism | Reference |

|---|---|---|---|---|

| Dehydration | Strong acid (e.g., H₂SO₄), heat | 3-(4-butylphenyl)pent-2-ene | E1 Elimination | byjus.comlibretexts.org |

| Nucleophilic Substitution (Azidation) | TMSN₃, Brønsted acid (e.g., HBF₄·OEt₂) | 3-azido-3-(4-butylphenyl)pentane | Sₙ1-type | researchgate.net |

| Photocatalytic Reforming | TiO₂ (rutile), UV light | Ketones and alkanes via C-C cleavage | Hole-mediated disproportionation | nih.gov |

| Dehydrative Etherification | Phosphonium ionic liquids, heat | Bis(3-(4-butylphenyl)pentan-3-yl) ether | Sₙ1-type | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.